

Technical Synthesis Guide: Regioselective Functionalization of 2-Amino-4-methylpyridine

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Compound of Interest

Compound Name: *2-Amino-5-bromo-4-methyl-3-nitropyridine*

CAS No.: 100367-40-6

Cat. No.: B137594

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Executive Summary

This application note details the regioselective synthesis of **2-amino-5-bromo-4-methyl-3-nitropyridine** from commercially available 2-amino-4-methylpyridine. This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., PI3K, HSP90) and other heterocyclic pharmaceutical agents.[1]

The synthesis presents a classic regiochemical challenge: directing electrophilic substitution on a pyridine ring containing both activating (amino, methyl) and deactivating (ring nitrogen) elements. This protocol utilizes a "Block-then-Direct" strategy, where the highly reactive C5 position is first occluded via bromination to force the subsequent nitro group into the sterically crowded but electronically activated C3 position.

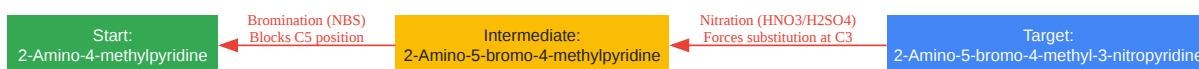
Key Performance Indicators (KPIs)

Parameter	Specification
Overall Yield	45% – 55% (over 2 steps)
Purity (HPLC)	>98% (area)
Key Impurity	2-amino-3,5-dibromo-4-methylpyridine (<1.0%)
Scale	Scalable from gram to kilogram batches

Retrosynthetic Analysis & Strategy

The strategic logic relies on the relative directing power of substituents. The amino group () at C2 is the strongest ortho/para director.

- Direct Nitration Risk: Nitration of the starting material (2-AMP) typically yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro often predominating due to steric relief.
- Bromination First (Selected Route): Bromination with N-Bromosuccinimide (NBS) proceeds with high regioselectivity to the C5 position (para to the amine).
- Forced Nitration: With C5 blocked by bromine, the subsequent nitration is forced to occur at C3 (ortho to the amine), despite the steric bulk of the adjacent C4-methyl group.



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Figure 1: Retrosynthetic logic demonstrating the "Block-then-Direct" strategy.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 2-amino-5-bromo-4-methylpyridine.[2]

Reagents & Materials

- Substrate: 2-Amino-4-methylpyridine (1.0 eq)
- Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Quench: Deionized Water

Protocol

- Dissolution: Charge a reaction vessel with 2-amino-4-methylpyridine (e.g., 30.0 g, 277 mmol) and DMF (150 mL, 5 vol). Stir until a clear solution is obtained.
- Cooling: Cool the solution to 0–5°C using an ice/water bath.
- Addition: Dissolve NBS (51.9 g, 291 mmol) in DMF (100 mL) and add dropwise to the reaction mixture over 45–60 minutes.
 - Critical Control Point: Maintain internal temperature <10°C to minimize 3,5-dibromination. [\[3\]](#)
- Reaction: Allow the mixture to warm to 20–25°C and stir for 8–10 hours.
 - IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. [\[4\]](#) Target <2% starting material.
- Workup: Pour the reaction mixture slowly into ice-cold water (1000 mL) with vigorous stirring. A thick precipitate will form.
- Isolation: Stir the slurry for 30 minutes. Filter the solid and wash the cake with water (mL) to remove residual DMF and succinimide.
- Drying: Dry the solid in a vacuum oven at 45°C.
- Purification (Optional): If the color is dark brown, wash the solid with cold acetonitrile or recrystallize from ethanol.

Expected Yield: 75–85% Appearance: Tan to light brown solid. Data: MS (ESI)

: 187/189

Step 2: Nitration of the Brominated Intermediate

Objective: Synthesis of **2-amino-5-bromo-4-methyl-3-nitropyridine**.

Reagents & Materials

- Substrate: 2-Amino-5-bromo-4-methylpyridine (1.0 eq)
- Solvent/Catalyst: Concentrated Sulfuric Acid (, 98%)
- Reagent: Fuming Nitric Acid (, >90%) or KNO₃
- Base: Ammonium Hydroxide () or 50% NaOH

Protocol

- Solubilization: Charge a reactor with Conc. (5 vol relative to substrate). Cool to 0–5°C.^[5]
- Addition of Substrate: Add 2-amino-5-bromo-4-methylpyridine (e.g., 20.0 g) portion-wise.
 - Note: The reaction is exothermic; ensure temp stays <15°C. The substrate may form a sulfate salt slurry initially.
- Nitration: Add Fuming (1.2 eq) dropwise over 30 minutes, maintaining temperature at 0–5°C.
 - Mechanism Note: This often proceeds via an

-nitro intermediate which rearranges to the

-nitro product upon warming.

- Rearrangement/Completion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.
 - Optimization: If conversion is slow, heat gently to 40–50°C for 1 hour. Do not exceed 60°C to prevent debromination or tar formation.
- Quench: Pour the reaction mixture carefully onto crushed ice (500 g). The solution will be strongly acidic.
- Neutralization: Adjust pH to 8–9 using (28%) or 50% NaOH solution. Keep the mixture cool (<20°C) during neutralization.
 - Observation: A bright yellow precipitate (the target nitro compound) will form.
- Isolation: Filter the yellow solid. Wash copiously with water to remove inorganic salts.
- Purification: Recrystallize from Ethanol or Methyl Ethyl Ketone (MEK) if necessary to remove trace isomers.

Expected Yield: 55–65% Appearance: Yellow needles or powder. Data: MS (ESI)

: 232/234

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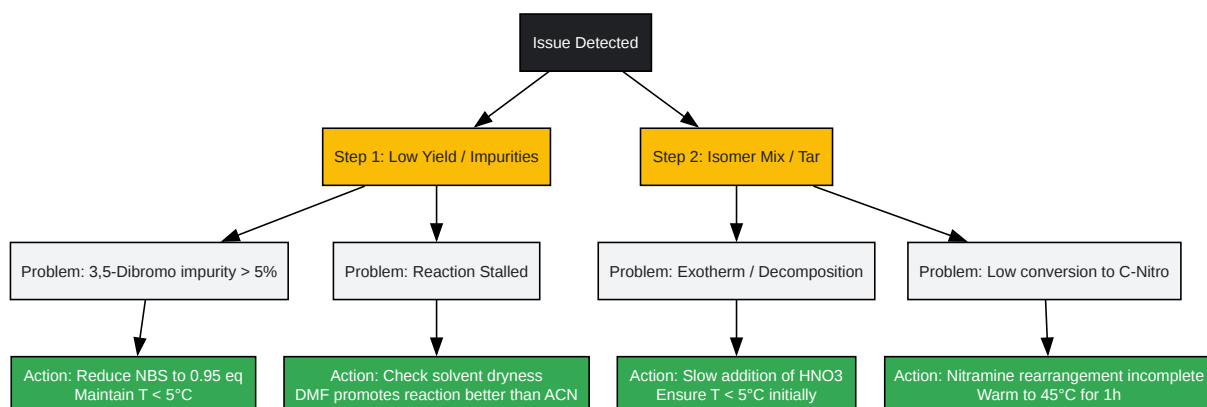
Analytical Reference Data

Compound	¹ H NMR (400 MHz, DMSO-d ₆ /CDCl ₃)	Mass Spec (ESI)	Melting Point
Start (2-AMP)	7.9 (d), 6.4 (s), 6.3 (d), 5.8 (br s, NH ₂), 2.1 (s, CH ₃)	109	93–95°C
Intermediate (5-Br)	8.08 (s, 1H, H-6), 6.41 (s, 1H, H-3), 4.5 (br s, NH ₂), 2.28 (s, CH ₃)	187/189	148–151°C
Target (3-Nitro)	8.35 (s, 1H, H-6), 7.8 (br s, NH ₂), 2.45 (s, CH ₃)	232/234	210–212°C

Note: In the target molecule, the H-3 proton is replaced by the Nitro group, and the H-5 proton is replaced by Bromine. Only the H-6 proton remains on the ring.

Troubleshooting & Decision Logic

Use the following logic flow to address common synthesis failures.



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Figure 2: Troubleshooting decision tree for synthesis optimization.

Safety & Handling

- Pyridines: Aminopyridines can be toxic and are readily absorbed through the skin. Wear appropriate PPE (gloves, goggles, lab coat).
- Nitration: The nitration step involves strong oxidizers () and strong acids ().^[5] There is a risk of thermal runaway. Never add nitric acid rapidly to the organic substrate.
- Halogenated Waste: All filtrates containing brominated species must be disposed of in dedicated halogenated organic waste streams.

References

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